3-Chloro-4,5-dimethoxybenzaldehyde
CAS No.: 18268-68-3
Cat. No.: VC21074203
Molecular Formula: C9H9ClO3
Molecular Weight: 200.62 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 18268-68-3 |
---|---|
Molecular Formula | C9H9ClO3 |
Molecular Weight | 200.62 g/mol |
IUPAC Name | 3-chloro-4,5-dimethoxybenzaldehyde |
Standard InChI | InChI=1S/C9H9ClO3/c1-12-8-4-6(5-11)3-7(10)9(8)13-2/h3-5H,1-2H3 |
Standard InChI Key | AMZCHEDPEAQEMC-UHFFFAOYSA-N |
SMILES | COC1=C(C(=CC(=C1)C=O)Cl)OC |
Canonical SMILES | COC1=C(C(=CC(=C1)C=O)Cl)OC |
Introduction
Chemical Structure and Properties
Molecular Characteristics
3-Chloro-4,5-dimethoxybenzaldehyde is an aromatic aldehyde with the molecular formula C₉H₉ClO₃ and a molecular weight of 200.62 g/mol. The compound features a benzene ring with three key functional groups: an aldehyde group (-CHO), a chlorine atom at position 3, and two methoxy groups (-OCH₃) at positions 4 and 5. This unique substitution pattern contributes to the compound's distinct chemical behavior and applications.
Physical Properties
The physical properties of 3-Chloro-4,5-dimethoxybenzaldehyde are influenced by its functional groups. The compound typically appears as a crystalline solid at room temperature. The presence of both electron-donating (methoxy) and electron-withdrawing (chloro) groups creates an interesting electronic distribution that affects its reactivity patterns and solubility properties.
Structural Identification
The compound can be identified using various analytical techniques including NMR spectroscopy, mass spectrometry, and infrared spectroscopy. Its unique structural features are reflected in specific spectroscopic patterns that allow for unambiguous identification.
Table 1: Key Identifiers for 3-Chloro-4,5-dimethoxybenzaldehyde
Parameter | Value |
---|---|
Molecular Formula | C₉H₉ClO₃ |
Molecular Weight | 200.62 g/mol |
CAS Number | 18268-68-3 |
IUPAC Name | 3-chloro-4,5-dimethoxybenzaldehyde |
Synthesis Methods
Classical Synthesis Approaches
Several synthetic routes exist for the preparation of 3-Chloro-4,5-dimethoxybenzaldehyde. Classical approaches typically involve chlorination of 4,5-dimethoxybenzaldehyde using appropriate chlorinating agents. The strategic placement of the chlorine atom at position 3 requires careful control of reaction conditions to ensure regioselectivity.
Modern Synthetic Methods
Modern synthesis methods for 3-Chloro-4,5-dimethoxybenzaldehyde often involve more sophisticated approaches that offer improved yields, greater selectivity, and more environmentally friendly conditions compared to classical methods. These approaches may include metal-catalyzed reactions, microwave-assisted synthesis, or continuous flow chemistry techniques.
Table 2: Common Synthetic Routes for 3-Chloro-4,5-dimethoxybenzaldehyde
Synthetic Method | Key Reagents | Typical Conditions | Advantages |
---|---|---|---|
Direct Chlorination | 4,5-dimethoxybenzaldehyde, SOCl₂ or PCl₅ | Moderate temperature, inert atmosphere | Straightforward process |
Formylation Route | 3-chloro-4,5-dimethoxybenzene, formylating agents | Low temperature, Lewis acid catalyst | High regioselectivity |
Oxidation Method | 3-chloro-4,5-dimethoxybenzyl alcohol, oxidizing agents | Controlled oxidation conditions | Clean conversion |
Chemical Reactivity
Aldehyde Functionality
As an aromatic aldehyde, 3-Chloro-4,5-dimethoxybenzaldehyde exhibits the characteristic reactivity of the carbonyl group. This includes nucleophilic addition reactions, reductive pathways, oxidative transformations, and condensation reactions. The reactivity of the aldehyde group is modulated by the electronic effects of the chloro and methoxy substituents.
Halogen Chemistry
The presence of a chlorine atom at position 3 provides opportunities for further functionalization through various metal-catalyzed cross-coupling reactions. The chlorine can be displaced by nucleophiles or used as a handle for carbon-carbon bond formation, making this compound a versatile intermediate in organic synthesis.
Methoxy Group Interactions
The two methoxy groups at positions 4 and 5 contribute electron density to the aromatic ring through resonance, affecting the reactivity of both the ring and the aldehyde functionality. These groups can also undergo dealkylation reactions under specific conditions, providing additional functionalization options.
Applications in Organic Synthesis
Building Block for Complex Molecules
3-Chloro-4,5-dimethoxybenzaldehyde serves as an important building block in the synthesis of more complex molecules. The aldehyde group provides a reactive site for carbon chain extension through condensation reactions such as aldol reactions, Wittig reactions, and reductive amination.
Heterocyclic Chemistry
The compound has significant applications in heterocyclic chemistry, where it can be utilized in the construction of various heterocyclic systems. These heterocycles often form the core structures of bioactive compounds, including pharmaceuticals and agrochemicals.
Natural Product Synthesis
In natural product chemistry, 3-Chloro-4,5-dimethoxybenzaldehyde can serve as a key intermediate in the synthesis of natural products or their analogs. The specific substitution pattern of this compound allows for the strategic construction of more complex molecular architectures found in nature.
Table 3: Key Reactions Involving 3-Chloro-4,5-dimethoxybenzaldehyde
Reaction Type | Reagents | Products | Potential Applications |
---|---|---|---|
Wittig Reaction | Phosphorus ylides | Substituted styrenes | Pharmaceutical intermediates |
Reductive Amination | Amines, reducing agents | Benzylamines | Bioactive compounds |
Aldol Condensation | Ketones, base | β-hydroxy aldehydes | Natural product synthesis |
Oxidation | Oxidizing agents | Carboxylic acids | Building blocks for polymers |
Reduction | Reducing agents | Benzyl alcohols | Specialty chemicals |
Biochemical Significance
Enzyme Interactions
3-Chloro-4,5-dimethoxybenzaldehyde may interact with various enzymatic systems due to its specific substitution pattern. The compound's structure allows it to potentially bind to enzyme active sites, making it relevant for biochemical studies and enzyme inhibition investigations.
Metabolic Pathways
Understanding the metabolism of 3-Chloro-4,5-dimethoxybenzaldehyde is important for evaluating its potential applications and safety profiles. The metabolic fate of this compound may involve oxidation, reduction, conjugation, or other biotransformation pathways.
Research Applications
Medicinal Chemistry
In medicinal chemistry, 3-Chloro-4,5-dimethoxybenzaldehyde and its derivatives have been explored for potential biological activities. The compound's unique substitution pattern provides a scaffold that can be modified to target specific biological receptors or pathways.
Analytical Chemistry
The compound may serve as a standard or reference material in analytical chemistry, particularly in the development and validation of methods for detecting and quantifying substituted aromatic aldehydes in various matrices.
Material Science
Derivatives of 3-Chloro-4,5-dimethoxybenzaldehyde have potential applications in material science, where they might be incorporated into polymers, liquid crystals, or other functional materials with specific optical, electronic, or mechanical properties.
Structure-Activity Relationships
Electronic Effects
The electronic properties of 3-Chloro-4,5-dimethoxybenzaldehyde, influenced by the interplay between the electron-withdrawing chloro group and the electron-donating methoxy groups, contribute significantly to its chemical behavior and potential biological activities.
Comparison with Related Compounds
Comparing 3-Chloro-4,5-dimethoxybenzaldehyde with related substituted benzaldehydes provides insights into structure-activity relationships and helps in understanding how specific structural modifications affect chemical reactivity and biological properties.
Table 4: Comparison with Related Benzaldehydes
Compound | Key Structural Differences | Impact on Reactivity |
---|---|---|
Benzaldehyde | Lacks substituents | Higher carbonyl reactivity, less steric hindrance |
4,5-Dimethoxybenzaldehyde | Lacks chlorine | More electron-rich ring, different electronic distribution |
3-Chlorobenzaldehyde | Lacks methoxy groups | More electron-deficient, altered regioselectivity |
3,4,5-Trimethoxybenzaldehyde | Methoxy instead of chlorine at position 3 | More electron-rich system, different reactivity pattern |
Analytical Methods
Spectroscopic Identification
Various spectroscopic techniques are employed for the identification and characterization of 3-Chloro-4,5-dimethoxybenzaldehyde. These include nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).
Chromatographic Analysis
Chromatographic methods such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly used for the quantitative analysis of 3-Chloro-4,5-dimethoxybenzaldehyde in various matrices. These techniques allow for the separation and quantification of the compound from complex mixtures.
X-ray Crystallography
X-ray crystallography provides detailed information about the three-dimensional structure of 3-Chloro-4,5-dimethoxybenzaldehyde in the solid state. This information is valuable for understanding intermolecular interactions and crystal packing arrangements.
Future Research Directions
Synthetic Methodology Development
Future research may focus on developing more efficient, selective, and environmentally friendly methods for the synthesis of 3-Chloro-4,5-dimethoxybenzaldehyde and its derivatives. This could involve the exploration of novel catalytic systems, green chemistry approaches, or innovative reaction conditions.
Biological Activity Exploration
Investigation of the potential biological activities of 3-Chloro-4,5-dimethoxybenzaldehyde and its derivatives represents an important area for future research. This may include screening for antimicrobial, anticancer, anti-inflammatory, or other activities of pharmacological interest.
Novel Applications
Exploring novel applications of 3-Chloro-4,5-dimethoxybenzaldehyde in fields such as materials science, nanotechnology, and chemical biology could lead to innovative uses for this versatile compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume